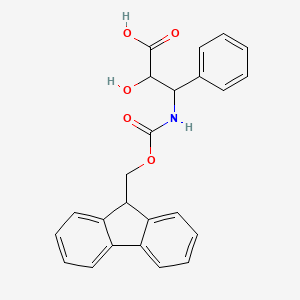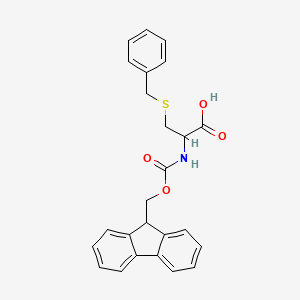
4-Acetamido-4'-aminostilbene-2,2'-disulfonic acid, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetamido-4’-aminostilbene-2,2’-disulfonic Acid Disodium Salt is a chemical compound with the molecular formula C16H16N2O7S2Na2. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is often used in research and industrial applications, particularly in the synthesis of dyes and optical brighteners.
Vorbereitungsmethoden
The synthesis of 4-Acetamido-4’-aminostilbene-2,2’-disulfonic Acid Disodium Salt typically involves the reaction of 4-acetamidostilbene-2,2’-disulfonic acid with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to achieve high yields and purity.
Analyse Chemischer Reaktionen
4-Acetamido-4’-aminostilbene-2,2’-disulfonic Acid Disodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and acetamido groups, to form various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Acetamido-4’-aminostilbene-2,2’-disulfonic Acid Disodium Salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of dyes and optical brighteners.
Biology: The compound is used in labeling and crosslinking studies to investigate protein interactions and cellular processes.
Industry: The compound is used in the production of fluorescent whitening agents and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Acetamido-4’-aminostilbene-2,2’-disulfonic Acid Disodium Salt involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to the modification of their structure and function. This interaction can affect various cellular pathways and processes, making the compound useful in studying protein function and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
4-Acetamido-4’-aminostilbene-2,2’-disulfonic Acid Disodium Salt can be compared with other similar compounds, such as:
4,4’-Diamino-2,2’-stilbenedisulfonic acid: This compound is also used in the synthesis of dyes and optical brighteners but has different functional groups that affect its reactivity and applications.
4-Acetamido-4’-isothiocyanato-2,2’-stilbenedisulfonic acid disodium salt: This compound is used as a fluorescent marker for membranes and has unique properties that make it suitable for specific research applications.
The uniqueness of 4-Acetamido-4’-aminostilbene-2,2’-disulfonic Acid Disodium Salt lies in its specific functional groups and their ability to interact with biological molecules, making it a valuable tool in various scientific fields.
Eigenschaften
Molekularformel |
C16H14N2Na2O7S2 |
|---|---|
Molekulargewicht |
456.4 g/mol |
IUPAC-Name |
disodium;2-[2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate |
InChI |
InChI=1S/C16H16N2O7S2.2Na/c1-10(19)18-14-7-5-12(16(9-14)27(23,24)25)3-2-11-4-6-13(17)8-15(11)26(20,21)22;;/h2-9H,17H2,1H3,(H,18,19)(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChI-Schlüssel |
TULVWJNDBWGSCZ-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(4-Methoxyphenoxy)-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13385817.png)


![N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide;sulfuric acid](/img/structure/B13385829.png)
![1-[5-Amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)indol-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B13385837.png)

![4-[(4-Hydroxyphenyl)(oxo)acetyl]benzonitrile](/img/structure/B13385859.png)


![7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole](/img/structure/B13385872.png)

![[4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B13385882.png)
![calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B13385901.png)

